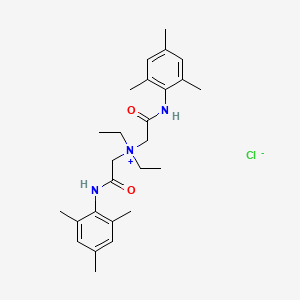
Bis((mesitylcarbamoyl)methyl)diethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((mesitylcarbamoyl)methyl)diethylammonium chloride is a quaternary ammonium compound known for its unique chemical structure and properties. This compound is characterized by the presence of mesitylcarbamoyl groups attached to a diethylammonium core, making it a versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((mesitylcarbamoyl)methyl)diethylammonium chloride typically involves the reaction of mesityl isocyanate with diethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Mesityl isocyanate+Diethylamine→Bis((mesitylcarbamoyl)methyl)diethylammonium chloride
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Bis((mesitylcarbamoyl)methyl)diethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Corresponding oxides and by-products.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
Bis((mesitylcarbamoyl)methyl)diethylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and surfactants.
Mechanism of Action
The mechanism of action of Bis((mesitylcarbamoyl)methyl)diethylammonium chloride involves its interaction with cellular membranes and proteins. The compound disrupts the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It also inhibits enzyme activity by binding to active sites, thereby preventing substrate interaction.
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used in molecular biology for DNA extraction.
Uniqueness
Bis((mesitylcarbamoyl)methyl)diethylammonium chloride stands out due to its unique mesitylcarbamoyl groups, which confer specific chemical reactivity and biological activity. This makes it particularly useful in specialized applications where other quaternary ammonium compounds may not be as effective.
Properties
CAS No. |
79143-74-1 |
|---|---|
Molecular Formula |
C26H38ClN3O2 |
Molecular Weight |
460.0 g/mol |
IUPAC Name |
diethyl-bis[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium;chloride |
InChI |
InChI=1S/C26H37N3O2.ClH/c1-9-29(10-2,15-23(30)27-25-19(5)11-17(3)12-20(25)6)16-24(31)28-26-21(7)13-18(4)14-22(26)8;/h11-14H,9-10,15-16H2,1-8H3,(H-,27,28,30,31);1H |
InChI Key |
AAUHBFVLNLREFE-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC(=O)NC1=C(C=C(C=C1C)C)C)CC(=O)NC2=C(C=C(C=C2C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















